3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate
Overview
Description
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate, also known as DMBA, is a synthetic compound that has been used in scientific research for its unique properties. DMBA has been studied for its potential as an anti-cancer agent and its effects on the human body. In
Mechanism of Action
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate acts as a procarcinogen, which means that it requires metabolic activation to become carcinogenic. Once activated, this compound forms DNA adducts, which can lead to mutations and ultimately cancer development. This compound has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce tumors in various organs in animals, including the skin, lung, and mammary gland. Studies have also shown that this compound can alter gene expression and disrupt cellular signaling pathways. This compound has been shown to induce apoptosis, or programmed cell death, in some cell types.
Advantages and Limitations for Lab Experiments
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on cancer development. However, there are limitations to using this compound in lab experiments. This compound is a potent carcinogen and must be handled with care. Additionally, the effects of this compound may differ between animal models and humans, limiting its relevance to human health.
Future Directions
Future research on 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate could focus on its potential as an anti-cancer agent. Studies could explore ways to activate this compound specifically in cancer cells, while minimizing its effects on healthy cells. Additionally, research could focus on the development of new compounds that are structurally similar to this compound, but with improved efficacy and safety profiles.
Conclusion:
This compound is a synthetic compound that has been used in scientific research for its unique properties. This compound has been studied for its potential as an anti-cancer agent and its effects on the human body. While this compound has limitations as a tool for studying human health, it remains a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on cancer development. Future research on this compound could lead to the development of new anti-cancer agents and a better understanding of the mechanisms of carcinogenesis.
Scientific Research Applications
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been used in scientific research for its potential as an anti-cancer agent. Studies have shown that this compound can induce tumors in animals, making it a useful tool for studying the mechanisms of carcinogenesis. This compound has also been used to study the effects of environmental toxins on cancer development.
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-13(2)8-17(7-12)23-19(21)10-16-11-22-18-9-14(3)6-15(4)20(16)18/h5-9,11H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACACTYAFKIMGLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)CC2=COC3=CC(=CC(=C32)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.